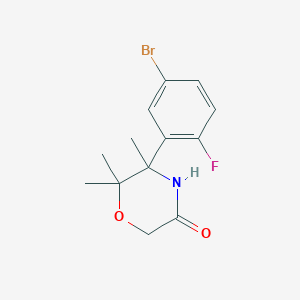
5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2-fluorofenil)-5,6,6-trimetilmorfolin-3-ona es un compuesto orgánico que pertenece a la clase de los derivados de morfolina. Este compuesto se caracteriza por la presencia de un átomo de bromo y flúor en el anillo fenilo, lo que le confiere propiedades químicas únicas. Se utiliza en diversos campos de investigación científica debido a su estructura y reactividad distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(5-Bromo-2-fluorofenil)-5,6,6-trimetilmorfolin-3-ona normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como el 5-bromo-2-fluorobenceno y la 5,6,6-trimetilmorfolina.
Condiciones de reacción: La reacción se lleva a cabo en condiciones controladas, a menudo involucrando el uso de una base como el hidruro de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleofílica.
Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-(5-Bromo-2-fluorofenil)-5,6,6-trimetilmorfolin-3-ona puede implicar reactores a gran escala y procesos automatizados para garantizar una calidad y un rendimiento consistentes. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(5-Bromo-2-fluorofenil)-5,6,6-trimetilmorfolin-3-ona experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y flúor en el anillo fenilo pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de nuevos derivados.
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Sustitución nucleofílica: Los reactivos comunes incluyen el hidruro de sodio, el carbonato de potasio y otras bases.
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para reacciones de oxidación.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean comúnmente.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución nucleofílica pueden producir varios derivados de morfolina sustituidos, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diferentes productos oxidados o reducidos.
Aplicaciones Científicas De Investigación
5-(5-Bromo-2-fluorofenil)-5,6,6-trimetilmorfolin-3-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(5-Bromo-2-fluorofenil)-5,6,6-trimetilmorfolin-3-ona implica su interacción con objetivos moleculares específicos. Los átomos de bromo y flúor en el anillo fenilo pueden mejorar la reactividad y la afinidad de unión del compuesto a las moléculas diana. Las vías exactas y los objetivos moleculares dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 5-bromo-2-fluorofenilacético
- 5-Bromo-2-fluorofenil)-2-pirazinilmetanona
- 2-Bromo-5-fluorofenol
Unicidad
5-(5-Bromo-2-fluorofenil)-5,6,6-trimetilmorfolin-3-ona es única debido a su patrón de sustitución específico en el anillo fenilo y la presencia del grupo morfolina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C13H15BrFNO2 |
|---|---|
Peso molecular |
316.17 g/mol |
Nombre IUPAC |
5-(5-bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one |
InChI |
InChI=1S/C13H15BrFNO2/c1-12(2)13(3,16-11(17)7-18-12)9-6-8(14)4-5-10(9)15/h4-6H,7H2,1-3H3,(H,16,17) |
Clave InChI |
IAURJAXKMDTPTH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NC(=O)CO1)(C)C2=C(C=CC(=C2)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


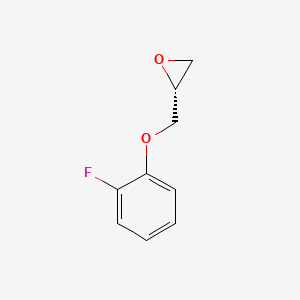
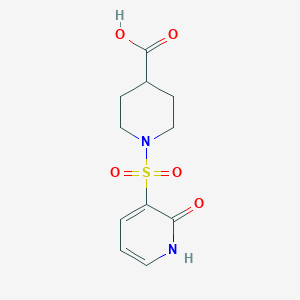
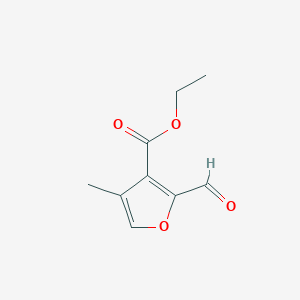
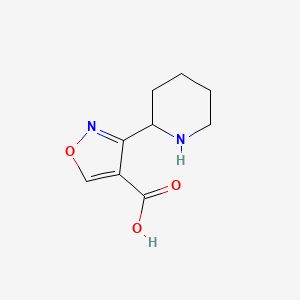
![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11801174.png)

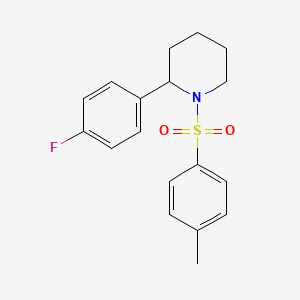
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
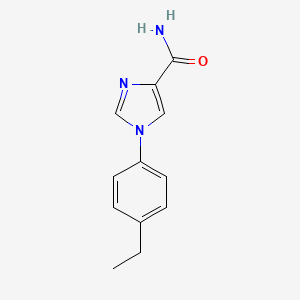
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)
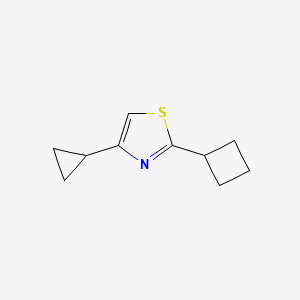

![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)
